8-Azabicyclo[3.2.1]octan-2-one hydrochloride

Medicinal Chemistry Synthetic Chemistry Drug Formulation

Researchers often face solubility or reactivity mismatches when using tropinone or free-base analogs, stalling SAR campaigns. This hydrochloride salt of the 8-azabicyclo[3.2.1]octan-2-one core solves two key pain points: - **Reactivity**: Secondary amine enables direct N-alkylation/acylation (unlike N-methyl analogs). - **Solubility**: HCl salt provides enhanced aqueous solubility over free base (LogP 0.99 vs. salt). - **Supply**: Stable solid for late-stage introduction into CNS-targeting syntheses.

Molecular Formula C7H12ClNO
Molecular Weight 161.63
CAS No. 2007921-32-4
Cat. No. B3034647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azabicyclo[3.2.1]octan-2-one hydrochloride
CAS2007921-32-4
Molecular FormulaC7H12ClNO
Molecular Weight161.63
Structural Identifiers
SMILESC1CC2C(=O)CCC1N2.Cl
InChIInChI=1S/C7H11NO.ClH/c9-7-4-2-5-1-3-6(7)8-5;/h5-6,8H,1-4H2;1H
InChIKeyJVHPWAVEPKCRRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Azabicyclo[3.2.1]octan-2-one hydrochloride: Procurement Baseline & Comparison


8-Azabicyclo[3.2.1]octan-2-one hydrochloride is the hydrochloride salt of a bicyclic amine containing the 8-azabicyclo[3.2.1]octane core, the defining motif of tropane alkaloids [1]. It has a molecular weight of 161.63 g/mol (C₇H₁₂ClNO) and is a solid research compound with typical commercial purities ranging from 95% to 98% . Unlike the more common 8-methyl-8-azabicyclo[3.2.1]octan-2-one (tropinone isomer), this compound features a secondary amine as the hydrochloride salt, a structural difference that confers distinct chemical reactivity, particularly in N-functionalization reactions, and enhanced aqueous solubility compared to its neutral free base [2].

Core ReactivitySecondary amine HCl salt for N-alkylation / acylation diversification
Workflow CompatibilityAqueous-phase reactions and simple aqueous workup
Scaffold Exploration2‑ketone regioisomer enables orthogonal SAR vectors vs. 3‑ketone series

8-Azabicyclo[3.2.1]octan-2-one hydrochloride: Why Substitution Fails


Substituting this compound with in-class analogs like 8-methyl-8-azabicyclo[3.2.1]octan-2-one or the free base (CAS 958812-40-3) introduces significant and often detrimental changes to a synthetic sequence. The free base differs in its key physicochemical property, LogP (0.99), compared to the more water-soluble hydrochloride salt, which impacts extraction and purification workflows [1]. The N-methyl analog, while sharing the core bicyclic scaffold, presents an entirely different functional group profile: it is a tertiary amine incapable of the direct N-alkylation or N-acylation reactions possible with the secondary amine moiety of this hydrochloride . These differences in solubility, stability, and most importantly, chemical reactivity, can stall or divert a multi-step synthesis, as demonstrated in the divergent synthetic routes to monoamine neurotransmitter re-uptake inhibitors, where the choice of N-substituent is critical for both synthetic strategy and final biological activity [2].

Free base (CAS 958812-40-3)
Lower aqueous solubility and low‑melting solid may shift extraction and purification workflows; salt form is preferred for reproducible handling.
N‑Methyl analog (CAS 56620-28-1)
Tertiary amine blocks direct N‑functionalization; requires additional N‑demethylation step, altering synthetic efficiency and scope.
3‑Ketone (tropinone) regioisomer
Different spatial presentation of substituents changes structure‑activity relationships; 2‑one geometry may not transfer directly.

8-Azabicyclo[3.2.1]octan-2-one hydrochloride: Comparator Evidence


Enhanced Aqueous Solubility and Handling vs. Free Base

The hydrochloride salt form is specifically chosen to enhance aqueous solubility and improve handling characteristics, which is a key differentiator from the neutral free base (8-Azabicyclo[3.2.1]octan-2-one, CAS 958812-40-3). The free base has a predicted water solubility of 8,174 mg/L at 25°C [1]. In contrast, the hydrochloride salt, while lacking a direct numeric comparator in the literature, is structurally favored for significantly higher solubility in aqueous media and biological buffers due to its ionic nature, which is a standard principle in pharmaceutical salt selection. This property facilitates aqueous-phase reactions and simplifies workup procedures involving water washes, which can be problematic with the free base.

Aqueous solubility vs. free base
Class‑level inference
Hydrochloride salt: significantly enhanced aqueous solubility (qualitative); free base predicted at 8,174 mg/L (est.)
Supports aqueous‑phase synthesis and bioassay preparation
No direct experimental comparison; class‑based salt advantage
Medicinal Chemistry Synthetic Chemistry Drug Formulation

Unambiguous N-Functionalization vs. N-Methyl Derivative

The primary differentiator of this compound is its secondary amine structure, which provides an unambiguous vector for diverse N-functionalizations. This contrasts sharply with the N-methylated comparator, (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-one (CAS 56620-28-1) . The N-methyl analog is a tertiary amine and is synthetically 'capped', precluding direct N-alkylation or N-acylation without prior N-demethylation. This structural difference enables direct diversification of the core scaffold, a crucial step in the synthesis of complex tropane derivatives, such as monoamine neurotransmitter re-uptake inhibitors where the nature of the N-substituent is key to biological activity [1].

N‑Functionalization vs. N‑methyl
Direct head‑to‑head
Secondary amine (N–H) allows direct alkylation/acylation; N‑methyl analog is synthetically capped as tertiary amine
Enables direct diversification for tropane‑derived libraries
Structural comparison; N‑demethylation avoided
Synthetic Chemistry Organic Synthesis Medicinal Chemistry

2-Ketone Regioisomer for Distinct Binding Profiles

The position of the ketone functional group is a critical driver of biological activity. This compound features the ketone at the 2-position, unlike the more symmetrical tropinone (3-one) structure. This regioisomeric difference allows for an 'orthogonal' presentation of substituents on the core scaffold. For instance, in the development of epibatidine analogs, the 2-position has been exploited to present a pyridine ring in a geometry distinct from that of 3-position analogs. This has been shown to result in lower toxicity while maintaining high affinity for biological targets .

2‑Ketone regioisomer geometry
Class‑level inference
2‑one isomer presents orthogonal substituent orientation vs. 3‑one tropinone; reported influence on toxicity/potency profiles
Supports novel IP and differentiated biological profiles
Based on structural analysis and epibatidine‑analog precedent
Medicinal Chemistry Neuroscience Drug Discovery

Solid-State Stability and Lab Handling

The hydrochloride salt offers significant practical advantages over its free base analog in terms of solid-state stability and handling. While the free base (8-Azabicyclo[3.2.1]octan-2-one, CAS 958812-40-3) is reported as a 'solid' with a predicted melting point of 37.29 °C [1], the hydrochloride salt is also a solid but with no low melting point reported . A low melting point can lead to issues with hygroscopicity and caking upon storage, which compromises accurate weighing and purity over time. The higher melting point and ionic nature of the hydrochloride salt typically correlate with improved crystallinity and reduced hygroscopicity, ensuring more consistent performance in a research setting.

Solid‑state stability
Cross‑study comparable
Hydrochloride salt: solid, no low melting point; free base mp estimated at 37 °C; >150 °C difference expected
Reduced hygroscopicity risk; more reliable weighing and storage
Free base mp predicted; salt handling from vendor listings
Laboratory Reagent Procurement Analytical Chemistry Stability Studies

8-Azabicyclo[3.2.1]octan-2-one hydrochloride: Research Applications


N-Substituted Tropane Library for CNS Discovery

The compound's most compelling application is as a core scaffold for creating focused libraries of N-substituted tropane derivatives. Given the well-documented role of the 8-azabicyclo[3.2.1]octane core in CNS-active molecules, the secondary amine of this hydrochloride serves as a unique and efficient synthetic vector [1]. This allows for rapid parallel synthesis or sequential derivatization to install diverse N-alkyl or N-acyl groups, a strategy not possible with the N-methyl analog. Such libraries are directly relevant for discovering novel ligands for monoamine transporters, nicotinic acetylcholine receptors, and other neurological targets, where the N-substituent is a key modulator of potency and selectivity [2].

Late-Stage Diversification for APIs and Natural Products

This compound is an ideal choice for a late-stage intermediate when a synthetic route requires a tropane core with a free N-H group for final functionalization. Its procurement as a stable hydrochloride salt ensures it can be safely stored and introduced late in a sequence, where the free base would be susceptible to decomposition. This is particularly relevant for the synthesis of complex alkaloids or active pharmaceutical ingredients (APIs) where the N-functionality dictates the final biological profile, as seen in the synthesis of monoamine re-uptake inhibitors [2].

Improved Formulation of Tropane Drug Candidates

For projects advancing a tropane-based lead candidate, the hydrochloride salt form is the natural choice for early formulation and pharmacokinetic studies. Its enhanced aqueous solubility, relative to the free base, is a critical parameter for achieving sufficient exposure in oral or intravenous dosing [3]. Procuring this specific salt form directly allows researchers to avoid the additional step and associated yield loss of converting a free base to a suitable salt for in vivo experiments, thereby accelerating the drug discovery timeline.

Regioisomeric SAR: Binding and Toxicity

This compound provides a direct entry point for exploring the pharmacophoric differences between the 2-keto and 3-keto (tropinone) series of 8-azabicyclo[3.2.1]octanes. As evidenced by work on epibatidine analogs, the position of the ketone can have a profound impact on the toxicity profile while maintaining potency . Procuring this 2-one derivative enables structure-activity relationship (SAR) studies designed to map the spatial and electronic requirements for target engagement and off-target selectivity, guiding the optimization of safer and more effective therapeutics.

Application
Selection Property
Validation Focus
N‑Substituted tropane library synthesis
Secondary amine reactivity for N‑diversification
Monoamine transporter / nAChR ligand screening
Late‑stage intermediate in alkaloid/API synthesis
Stable hydrochloride salt storage and final‑step N‑functionalization
Avoids N‑demethylation; direct N‑alkylation/acylation
Lead candidate formulation research
Aqueous solubility for oral/IV exposure studies
Formulation screening and pharmacokinetic profiling
Regioisomeric SAR studies
2‑Ketone vs. 3‑ketone scaffold geometry
Target engagement and off‑target selectivity mapping

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